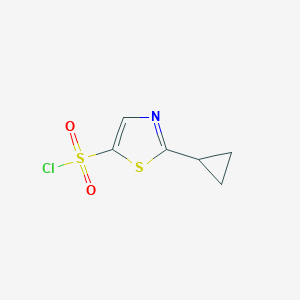
1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride” is a chemical compound with the formula C9H12FN3·3HCl . It has a molecular weight of 290.59 .
Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is 1S/C9H12FN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H .Physical And Chemical Properties Analysis
“1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride” is a powder . It has a molecular weight of 290.59 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is utilized as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives are known to act as selective α2-adrenergic receptor antagonists . This property is significant for developing drugs that can manage conditions like hypertension and certain psychiatric disorders.
Medicinal Chemistry
Within medicinal chemistry, this compound serves as a key intermediate in the design of drugs. The piperazine moiety, in particular, is a common feature in molecules due to its ability to improve pharmacokinetic properties and serve as a scaffold for pharmacophoric groups . It’s instrumental in the development of new therapeutic agents, including antidepressants and antipsychotics.
Biochemistry
In biochemistry research, 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is used in the study of biochemical pathways and interactions. Its role in the synthesis of biomolecules or as a probe to understand enzyme-substrate interactions is of particular interest .
Organic Synthesis
This compound finds its application in organic synthesis, where it is used as a building block for constructing complex organic molecules. It’s particularly useful in the synthesis of piperazine derivatives, which are prevalent in a wide range of organic compounds .
Analytical Chemistry
In analytical chemistry, 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride can be employed as a standard or reference compound in chromatography and spectrometry. It helps in the identification and quantification of substances within a sample .
Chemical Engineering
From a chemical engineering perspective, this compound is significant in process optimization and safety. Its handling and storage data are crucial for designing safe industrial processes and establishing emergency response guidelines .
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.3ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNXIZYBBOTQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2601318.png)


![3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2601321.png)
![2-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2601322.png)
![methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate](/img/structure/B2601323.png)

![N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601327.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2601328.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2601333.png)
![N-[4-(3-aminopropyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2601334.png)